1-Methyl-d3-pyrrolidine
Overview
Description
N-Methyl-D3-pyrrolidine is a labelled analogue of N-Methylpyrrolidine, a compound that is used as a base in synthetic chemistry. N-Methylpyrrolidine has also been known to exert a Nicotine-like effect on isolated smooth muscle preparations.
Scientific Research Applications
Synthesis and Chemical Properties
Pyrrolidine Derivatives Synthesis : Pyrrolidines, including 1-Methyl-d3-pyrrolidine, are significant in medicinal chemistry and industry, such as dyes or agrochemicals. A study explored the synthesis of pyrrolidines through [3+2] cycloaddition, highlighting the polar nature of the reaction and its applicability to analogous reactions with nitroethene analogues (Żmigrodzka et al., 2022).
Reactivity in Ionic Liquids : Investigation into the stability and reactivity of 1-(pyrrolidin-1-yl) diazen-1-ium-1,2-diolate (a related pyrrolidine compound) in ionic liquids found improved stability and efficiency compared to traditional solvents, suggesting potential for improved synthesis methods for pyrrolidine derivatives (Velázquez et al., 2010).
Catalysis and Reaction Mechanisms : A study on 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione emphasized its role as an antioxidant active Mannich base. The research detailed its vibrational analysis and theoretical calculations, providing insights into its chemical properties and potential applications in catalysis (Boobalan et al., 2014).
Biological and Medicinal Applications
Antitumor Activity : Research on nortopsentin analogues, including 1H-pyrrolo[2,3-b]pyridine derivatives, demonstrated significant antitumor activity in mesothelioma models. This highlights the potential of pyrrolidine derivatives in developing new cancer therapies (Carbone et al., 2013).
Antibacterial and Antifungal Properties : A series of spiro[pyrrolidin-2,3′-oxindoles] synthesized via 1,3-dipolar cycloaddition reaction displayed notable in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. This suggests the value of pyrrolidine derivatives in pharmaceutical development (Haddad et al., 2015).
Antimicrobial Activity of Pyrrolidine Derivatives : Polysubstituted methyl pyrrolidine-carboxylate derivatives were found to have significant antimicrobial activity, including against tuberculosis strains. This indicates their potential as a basis for new antimycobacterial agents (Nural et al., 2018).
Mechanism of Action
Target of Action
1-Methyl-d3-pyrrolidine, also known as N-Methyl-d3-pyrrolidine, is a derivative of pyrrolidine Pyrrolidine derivatives are known to interact with various biological targets, contributing to their diverse biological and medicinal importance .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that this compound may interact with its targets in a stereo-specific manner, leading to changes in the target’s function.
Biochemical Pathways
For instance, three pathways of nicotine degradation, the pyridine pathway, pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway), have been identified in bacteria
Pharmacokinetics
The physicochemical properties of the compound, such as its density (0848 g/mL at 25 °C) and boiling point (80-81 °C), have been documented . These properties could influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Pyrrolidine derivatives are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidine derivatives, which include 1-Methyl-d3-pyrrolidine, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is one of the nitrogen heterocycles that allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Molecular Mechanism
It is known that pyrrolidine derivatives can interact with various biomolecules, leading to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Metabolic Pathways
It is known that pyrrolidine derivatives are involved in various metabolic pathways .
Properties
IUPAC Name |
1-(trideuteriomethyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-6-4-2-3-5-6/h2-5H2,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFZOVWCLRSYKC-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481385 | |
Record name | 1-Methyl-d3-pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77422-30-1 | |
Record name | 1-Methyl-d3-pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 77422-30-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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